

# Independent Verification of T-448's Mode of Action: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: T-448  
Cat. No.: B12296387

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This guide provides an objective comparison of the anti-TIGIT antibody **T-448** (also known as EOS-448 and GSK4428859A) with other TIGIT-targeting therapies in clinical development. The information is based on publicly available preclinical and clinical data, with a focus on the independent verification of its proposed multifaceted mode of action.

## Core Tenets of T-448's Mechanism of Action

**T-448** is a human immunoglobulin G1 (IgG1) monoclonal antibody that targets the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an immune checkpoint that suppresses T cell and Natural Killer (NK) cell activity.[1][2] The proposed mechanism of action for **T-448** is twofold, leveraging both the antagonism of the TIGIT pathway and the effector function of its Fc domain.

- **TIGIT Pathway Blockade:** By binding to TIGIT, **T-448** prevents its interaction with its ligands, CD155 (PVR) and CD112, on the surface of antigen-presenting cells and tumor cells.[3] This blockade is intended to "release the brakes" on the immune system, restoring the anti-tumor activity of T cells and NK cells.[4][5]

- Fc Gamma Receptor (FcγR) Engagement: As an IgG1 antibody, **T-448** possesses a functional Fc domain that can engage Fcγ receptors on immune cells.[1][2] This engagement is reported to mediate several downstream effects:
  - Depletion of TIGIT-high cells: This includes the selective depletion of regulatory T cells (Tregs) and terminally exhausted CD8+ T cells, which are highly immunosuppressive.[6][7]
  - Activation of Antigen-Presenting Cells (APCs): Engagement of FcγR can lead to the activation of APCs, further stimulating the anti-tumor immune response.[8]
  - Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): This process can lead to the elimination of TIGIT-expressing tumor cells.

## Comparative Analysis of Anti-TIGIT Antibodies

A key differentiator among anti-TIGIT antibodies in development is the functionality of their Fc domain. This leads to two main classes: Fc-competent (like **T-448**) and Fc-silent antibodies.

Feature	T-448 (EOS-448) - Fc-Competent	Domvanali mab - Fc-Silent	Tiragoluma b - Fc-Competent	Vibostolima b - Fc-Competent	Ociperlimab - Fc-Competent
Primary Mechanism	TIGIT Blockade & FcγR Engagement	TIGIT Blockade	TIGIT Blockade & FcγR Engagement	TIGIT Blockade & FcγR Engagement	TIGIT Blockade & FcγR Engagement
Fc Domain Function	Active (IgG1)	Inactive (Fc-silent)	Active (IgG1)	Active (Humanized IgG)	Active (IgG1)
Reported Effects	Treg and exhausted T cell depletion, APC activation.[6][7][8]	Avoids peripheral Treg depletion, potentially reducing autoimmune toxicities.[9]	Potential for T cell re-activation and enhanced NK cell anti-tumor activity.[10][11]	Activates T lymphocytes to help destroy tumor cells.[12]	Designed for optimal antibody-mediated anti-tumor activity.[13]
Clinical Development Status	Phase 1/2 trials ongoing. A trial in NSCLC was discontinued.	Multiple Phase 3 trials ongoing.	Phase 3 trials ongoing.	Multiple combination trials ongoing.	A trial in lung cancer was discontinued.[1]

## Quantitative Data from Preclinical and Clinical Studies of T-448

The following tables summarize the available quantitative data from studies on **T-448**. It is important to note that this data is primarily from company-sponsored presentations and publications, and independent verification is ongoing.

Table 1: Pharmacodynamic Effects of **T-448** in Peripheral Blood (Phase 1 Study)

Biomarker	Observation	Reported Effect	Source
T Regulatory Cells (Tregs)	Sustained depletion of suppressive Tregs.	Significant depletion observed beginning at the lowest dose level.	[14]
TIGIT <sup>high</sup> CD8 <sup>+</sup> T cells	Reduction of terminally exhausted CD8 <sup>+</sup> T cells.	>50% reduction of TIGIT <sup>high</sup> CD8 T cells.	[8]
Effector CD8/Treg Ratio	Increased ratio of effector CD8 <sup>+</sup> T cells to Tregs.	Overall increase in the ratio.	[14]
Ki67 Expression	Increased proliferation in memory CD8 T cells.	Transient increase during the first treatment cycle.	[14]

 Table 2: Clinical Activity of **T-448** Monotherapy (Phase 1 Dose Escalation)

Tumor Type	Best Response	Number of Patients	Source
Pembrolizumab-refractory Melanoma	Confirmed Partial Response	1	[6]
Advanced Solid Tumors	Stable Disease	9 (out of 20 evaluable)	[6]

## Signaling Pathways and Experimental Workflows

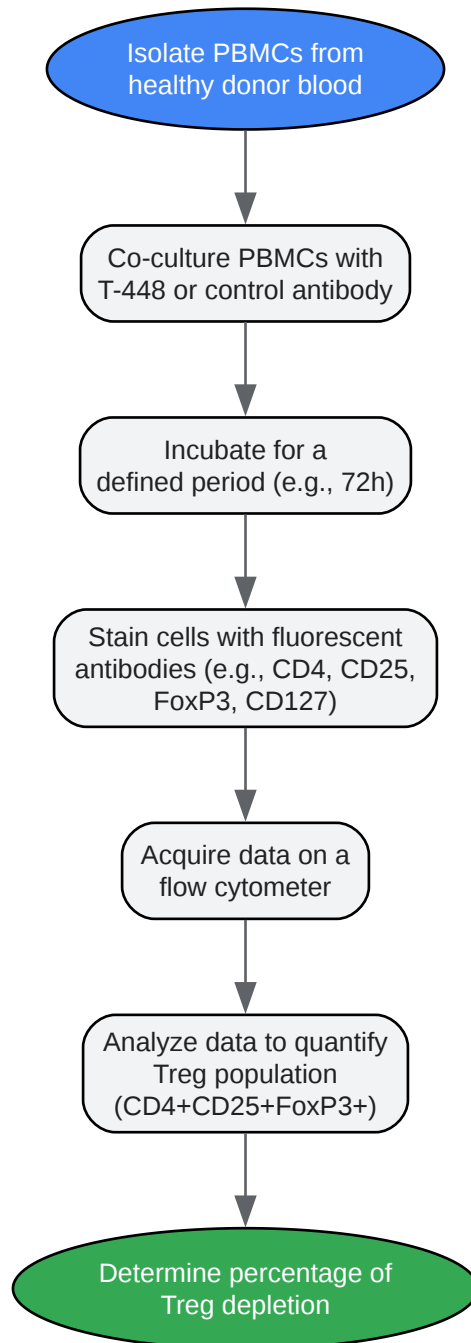
### T-448 Dual Mode of Action

The following diagram illustrates the proposed dual mechanism of **T-448**, involving both the blockade of the TIGIT checkpoint and the engagement of Fcγ receptors.

Caption: Dual mechanism of **T-448**: TIGIT blockade and FcγR engagement.

### Experimental Workflow for Treg Depletion Assay

This diagram outlines a typical workflow for an in vitro assay to measure the depletion of regulatory T cells.



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Caption: Workflow for an in vitro Treg depletion assay.

## Experimental Protocols

## In Vitro Treg Suppression Assay

Objective: To determine the ability of **T-448** to deplete regulatory T cells in a mixed population of peripheral blood mononuclear cells (PBMCs).

Methodology:

- Cell Isolation: Isolate human PBMCs from whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
- Cell Culture: Plate the isolated PBMCs in a 96-well round-bottom plate at a density of  $1-2 \times 10^5$  cells per well in complete RPMI medium.
- Treatment: Add **T-448** at various concentrations (e.g., ranging from 0.1 to 10  $\mu\text{g}/\text{mL}$ ). Include an isotype control antibody and a no-antibody control.
- Incubation: Incubate the plate at 37°C in a humidified 5% CO<sub>2</sub> incubator for 72-96 hours.
- Staining: Harvest the cells and stain for surface and intracellular markers to identify Tregs. A typical staining panel includes anti-CD4, anti-CD25, anti-CD127, and anti-FoxP3 antibodies. A viability dye should also be included to exclude dead cells.
- Flow Cytometry: Acquire the stained cells on a flow cytometer.
- Data Analysis: Gate on the live, single-cell lymphocyte population. Identify Tregs as the CD4<sup>+</sup>CD25<sup>+</sup>FoxP3<sup>+</sup>CD127<sup>low</sup> population. Calculate the percentage of Tregs in each treatment condition and determine the dose-dependent depletion by **T-448** relative to the controls.[\[15\]](#)[\[16\]](#)

## Flow Cytometry Gating Strategy for Treg Identification

Objective: To accurately identify and quantify the regulatory T cell population from a mixed lymphocyte culture.

Methodology:

- Initial Gating: Gate on the lymphocyte population based on Forward Scatter (FSC) and Side Scatter (SSC) properties to exclude debris and larger cells like monocytes.

- Singlet Gating: Exclude cell doublets or aggregates by gating on single cells using FSC-Area versus FSC-Height or FSC-Width.
- Viability Gating: Gate on the live cell population by excluding cells that have taken up a viability dye (e.g., 7-AAD or Propidium Iodide).
- T Helper Cell Gating: From the live singlet lymphocyte population, gate on CD4+ T helper cells.
- Treg Identification: Within the CD4+ population, identify Tregs by gating on cells with high expression of CD25 and the transcription factor FoxP3 (CD25+FoxP3+). Further refinement can be achieved by excluding cells with high expression of CD127.[17][18][19]

This guide provides a snapshot of the current understanding of **T-448**'s mode of action and its comparison with other anti-TIGIT therapies. As more data from ongoing clinical trials become available, a more definitive picture of its clinical efficacy and safety will emerge.

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- To cite this document: BenchChem. [Independent Verification of T-448's Mode of Action: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12296387/docs#independent-verification-of-t-448-s-mode-of-action-a-comparative-guide\]](https://www.benchchem.com/product/b12296387/docs#independent-verification-of-t-448-s-mode-of-action-a-comparative-guide)

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